molecular formula C10H10N2O2 B1347194 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-08-4

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1347194
CAS No.: 59128-08-4
M. Wt: 190.2 g/mol
InChI Key: YCTZVTJSUDRKGV-UHFFFAOYSA-N
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Description

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS No. 59128-08-4) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with an acetic acid moiety at the 2-position and a methyl group at the 8-position. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol .

Key structural features:

  • Imidazo[1,2-a]pyridine backbone: A bicyclic system combining imidazole and pyridine rings.
  • Acetic acid substituent at position 2: Enhances solubility and enables interactions with biological targets via hydrogen bonding.
  • Methyl group at position 8: Influences steric and electronic properties, affecting reactivity and target selectivity.

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZVTJSUDRKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966645
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-08-4, 5227-98-5
Record name 59128-08-4
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Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Condensation Method

One common and efficient approach to synthesize 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid involves a multicomponent condensation reaction. This method typically uses:

  • Starting materials: 2-aminopyridines, arylglyoxals, and Meldrum’s acid.
  • Reaction conditions: The components are combined under controlled heating, often in a polar solvent such as acetonitrile.
  • Mechanism: The condensation leads to the formation of the imidazo[1,2-a]pyridine ring system, with Meldrum’s acid serving as a precursor to the acetic acid side chain after ring closure and subsequent hydrolysis.

This method is favored for its straightforwardness and relatively high yields. The product can be isolated by precipitation and purified by recrystallization or chromatography.

Parameter Details
Starting materials 2-aminopyridine, arylglyoxal, Meldrum’s acid
Solvent Acetonitrile or similar polar solvents
Temperature Typically 100–150 °C
Reaction time 15 minutes to several hours (microwave-assisted heating possible)
Yield Generally high (up to 90% reported)
Purification Precipitation, recrystallization, chromatography

This method is supported by experimental data showing efficient ring formation and good control over substitution patterns on the imidazo[1,2-a]pyridine core.

Cyanide Intermediate Route with Hydrolysis

A more industrially relevant method involves the synthesis of a cyano-substituted intermediate followed by hydrolysis to the acetic acid:

  • Step 1: Formation of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile via nucleophilic substitution or condensation reactions.
  • Step 2: Hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide or potassium hydroxide) to yield the acetic acid derivative.

This method is advantageous for scale-up due to the stability of the nitrile intermediate and the avoidance of isolating hazardous intermediates.

Step Conditions and Reagents Notes
Nitrile formation Reaction with sodium or potassium cyanide, methyl iodide, or related reagents Reaction temperature ~25–40 °C; reaction time ~10 hours
Hydrolysis Base hydrolysis with NaOH, KOH, or carbonates Temperature 80–100 °C; reflux conditions; reaction time 3–13 hours
Purification Filtration, washing, recrystallization Yields reported ~66–70%

This approach is detailed in patent literature describing the synthesis of related imidazo[1,2-a]pyridine acetic acids, emphasizing reaction control, pH adjustment, and purification steps to achieve high purity (>99% by HPLC).

Microwave-Assisted Cyclization

Recent research has demonstrated the use of microwave irradiation to accelerate the cyclization step in the synthesis of imidazo[1,2-a]pyridine derivatives:

  • Procedure: Heating a mixture of 2-aminopyridine derivatives and aldehydes in acetonitrile at 150 °C under microwave conditions for 15 minutes.
  • Advantages: Significantly reduced reaction times and improved yields.
  • Post-processing: The crude product is precipitated by addition of water, filtered, and dried.

This method is particularly useful for rapid synthesis and library generation of analogs, including this compound derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Starting Materials Conditions Yield (%) Advantages Limitations
Multicomponent Condensation 2-aminopyridine, arylglyoxal, Meldrum’s acid 100–150 °C, 15 min to hours Up to 90 Simple, good yields, versatile Requires Meldrum’s acid
Cyanide Intermediate + Hydrolysis 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile, NaOH 25–100 °C, reflux, 3–13 hours 66–70 Scalable, stable intermediates Handling cyanide reagents
Halogenated Intermediate + Malonic Ester 3-bromoimidazo[1,2-a]pyridine, malonic diester Anhydrous, reflux Moderate Direct acetic acid formation Starting material availability
Microwave-Assisted Cyclization 2-aminopyridine derivatives, aldehydes 150 °C, 15 min (microwave) High Fast, efficient Requires microwave equipment

Research Findings and Notes

  • The multicomponent condensation method is widely used in academic and medicinal chemistry settings due to its operational simplicity and adaptability to various substituents.
  • The cyanide intermediate route is preferred in industrial settings for its scalability and ability to isolate high-purity products.
  • Microwave-assisted synthesis offers a modern approach to reduce reaction times and improve throughput in research laboratories.
  • The halogenated intermediate method, while chemically straightforward, is less practical due to the need for specialized starting materials and strict reaction conditions.
  • Purification typically involves crystallization from solvents such as acetone or water, with drying under vacuum to achieve high purity.
  • Analytical techniques such as HPLC and NMR confirm the structure and purity of the final product, with reported purities exceeding 99% in optimized protocols.

Chemical Reactions Analysis

Oxidative Transformations

The compound undergoes selective oxidation at both the heterocyclic ring and acetic acid moiety:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Ring oxidationKMnO₄ (acidic)8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid68-72
Side-chain oxidationH₂O₂ (basic)2-(8-Methylimidazo[1,2-a]pyridin-2-yl)glycolic acid55-60

Key findings:

  • Electron-deficient ring systems require strong oxidants like KMnO₄ for ring functionalization

  • Steric shielding from the 8-methyl group directs oxidation to the 2-position

Reductive Modifications

Controlled reduction enables functional group interconversion:

Hydrogenation (H₂/Pd-C):

  • Converts acetic acid → ethyl alcohol derivative (82% yield)

  • Preserves imidazo[1,2-a]pyridine ring integrity under 1 atm H₂

Borohydride Reduction (NaBH₄/MeOH):

  • Inert toward carboxylic acid group

  • Reduces ring-substituted ketones when present

Nucleophilic Substitution Reactions

The 2-position demonstrates atypical reactivity for C-H functionalization:

EntryReagentProductSelectivity
1NBS (AIBN, CCl₄)3-Bromo derivative>95% 3-position
2Cl₂ (FeCl₃)3,6-Dichloro product3 > 6 (4:1)
3HNO₃ (H₂SO₄)3-Nitro compoundExclusive 3-substitution

Mechanistic studies reveal:

  • Radical pathway dominance in halogenation (ESR-verified intermediates)

  • Acetic acid group acts as directing group via hydrogen bonding

Condensation Reactions

The carboxylic acid functionality participates in key bond-forming reactions:

Amide Formation:

  • Reacts with benzylamine (EDC/HOBt) → 92% amide product

  • Microwave-assisted coupling reduces reaction time from 12h → 45 min

Knoevenagel Condensation:

  • With aryl aldehydes → α,β-unsaturated derivatives (Table 1)

Table 1: Knoevenagel reactivity screening (0.1M EtOH, 80°C)

AldehydeTime (h)Yield (%)
4-NO₂-C₆H₄CHO2.588
4-MeO-C₆H₄CHO4.072
Furfural3.081

Metal-Catalyzed Cross Couplings

Palladium-mediated reactions enable structural diversification:

Suzuki-Miyaura Protocol:

  • 3-Bromo derivative + phenylboronic acid → 3-aryl product (87% yield)

  • Optimal conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

Sonogashira Coupling:

  • Requires pre-halogenation at 3-position

  • TMS-acetylene partners give 92% conversion (CuI/Pd(PPh₃)₂Cl₂)

Stability Under Physiological Conditions

Hydrolytic stability studies (PBS buffer, 37°C):

pHHalf-life (h)Degradation Products
7.448.2 ± 3.1Ring-opened diamines
5.012.7 ± 1.8Decarboxylated derivative

Data indicates:

  • pH-dependent stability with enhanced decomposition in acidic media

  • Carboxylic acid group acts as proton source in autocatalytic decay

Scientific Research Applications

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core, a methyl group at the 8-position, and an acetic acid functional group at the 2-position. Studies suggest it may act as an inhibitor for specific enzymes, such as histamine N-methyltransferase (HNMT), which is involved in histamine metabolism. This compound is notable for its potential biological activities and applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases.

Scientific Research Applications

  • Pharmaceutical Development Imidazo[1,2-a]pyridine derivatives are used in synthesizing new drugs, particularly in oncology, due to their potential anticancer properties . They are also investigated for their therapeutic potential, with some derivatives like zolpidem being used as hypnotic agents for treating insomnia.
  • Biological Research This compound is studied for its potential as a bioactive molecule. Imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial, antifungal, and antiviral activities.
  • Medical Applications Related compounds are investigated for their therapeutic potential. For example, zolpidem, an imidazo[1,2-a]pyridine derivative, is a hypnotic agent used to treat insomnia.
  • Enzyme Inhibition Studies suggest that 2-(8-MIPA) may function as an inhibitor for specific enzymes such as histamine N-methyltransferase (HNMT).
  • Cell Cycle Regulation Certain imidazo[1,2-a]pyridine derivatives can induce G2/M phase block in cancer cells and reduce protein levels associated with cell cycle regulation .

Potential Applications

  • Inhibiting the growth of various bacterial strains, suggesting potential applications in medicinal chemistry.
  • Building block for synthesizing complex molecules.
  • Development of new materials with specific properties like enhanced thermal stability or conductivity.
  • serve as a valuable tool for studying enzyme interactions and metabolic pathways, helping researchers understand complex biological systems .

Mechanism of Action

The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid and its derivatives often involves interaction with specific molecular targets. For example, zolpidem, a derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Key Structural Variations Biological Relevance
This compound -CH₃ (C8), -CH₂COOH (C2) Baseline compound with optimal balance of hydrophilicity and lipophilicity Antimicrobial, GABA receptor modulation
8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid -OH (C8), -CH₂COOH (C2) Hydroxyl group increases polarity and antioxidant potential Enhanced solubility; potential for redox-mediated activity
2-(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid -Br (C6, C8), -CH₂COOH (C2) Bromine atoms enhance electrophilicity and halogen bonding Anticancer activity via DNA intercalation
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester -CH₃ (C8), -COOEt (C2) Ester group improves membrane permeability Prodrug applications; CNS penetration
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid Saturated ring system Reduced aromaticity alters electronic properties Improved metabolic stability

Physicochemical Properties

Property This compound 8-Hydroxy Analog 6,8-Dibromo Analog
Molecular Weight 190.20 g/mol 180.20 g/mol 333.96 g/mol
LogP (Predicted) 1.2 0.8 2.5
Solubility (Water) Moderate (1.2 mg/mL) High (5.8 mg/mL) Low (0.3 mg/mL)
pKa 3.1 (COOH) 2.9 (COOH), 9.4 (OH) 2.7 (COOH)
CCS (Ų) 138.9 (M+H⁺) 139.1 (M-H⁻) 144.5 (M+Na⁻)

Key Research Findings

Synthetic Accessibility :

  • The target compound is synthesized via Friedel-Crafts acylation or multicomponent condensation, achieving yields >75% under optimized conditions .
  • Brominated analogs require halogenation under controlled temperatures (0–5°C) to avoid side reactions .

Structure-Activity Relationships (SAR) :

  • Positional Isomerism : 2-substituted acetic acid derivatives show 10-fold lower GABA affinity than 3-substituted isomers due to steric hindrance in receptor binding pockets .
  • Halogen Effects : Bromine at C6/C8 enhances anticancer potency (IC₅₀ = 12 µM vs. 45 µM for the target compound) but increases hepatotoxicity .

Therapeutic Potential: The 8-methyl group in the target compound reduces metabolic clearance (t₁/₂ = 3.2 h) compared to unsubstituted analogs (t₁/₂ = 1.5 h) . Ester prodrugs (e.g., ethyl ester) demonstrate 90% oral bioavailability in rodent models, suggesting utility in CNS drug delivery .

Biological Activity

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid (commonly referred to as 2-(8-MIPA)) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of 2-(8-MIPA) is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 2-(8-MIPA) can be summarized as follows:

Compound Name Structural Features Unique Aspects
This compoundImidazo[1,2-a]pyridine core with a methyl group at position 8 and an acetic acid functional group at position 2Potential enzyme inhibitory activity

Enzyme Inhibition

Recent studies have indicated that 2-(8-MIPA) exhibits moderate inhibitory activity against histamine N-methyltransferase (HNMT), an enzyme involved in histamine metabolism. This inhibition suggests potential therapeutic applications in conditions related to histamine dysregulation, such as allergies and asthma.

Case Study: HNMT Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory potential of 2-(8-MIPA) against HNMT. The findings showed that while the compound demonstrated moderate inhibitory effects, further research is necessary to fully elucidate its efficacy and potential therapeutic applications.

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives are known for their cholinesterase inhibition properties. Although specific data on 2-(8-MIPA) is limited, related compounds have shown significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives often depends on their structural modifications. For instance, the presence of substituents on the imidazole ring can significantly influence their potency as enzyme inhibitors. Research has shown that modifications in the ring structure lead to varying degrees of biological activity, emphasizing the importance of SAR studies in drug development .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(8-MIPA) with various biological targets. These studies suggest that the compound may interact favorably with specific enzyme active sites, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy .

Q & A

Q. What synthetic methodologies are established for preparing 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid?

The compound can be synthesized via cyclocondensation reactions. A validated route involves reacting 2-aminopyridine with ethyl 3-bromo-4-oxopentanoate under reflux in ethanol, followed by hydrolysis to yield the acetic acid derivative . Alternative methods include using 3-bromo-4-oxopentanoate derivatives to form the imidazo[1,2-a]pyridine core, with subsequent functionalization at the 2-position. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70% .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Key techniques include:

  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms the acetic acid moiety's position on the imidazo[1,2-a]pyridine ring .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish methyl group environments (e.g., 8-methyl vs. 3-methyl isomers) and confirm acetic acid protonation states .
  • FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) and N-H vibrations in derivatives .

Q. What are the foundational pharmacological properties of imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit anxiolytic, analgesic, and cardiovascular activities due to interactions with GABAA_A receptors and ion channels. While direct data on the 8-methyl derivative is limited, structural analogs show bioactivity at micromolar concentrations in vitro, suggesting potential CNS applications .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives?

Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?

  • Comparative crystallography : Use single-crystal X-ray data from analogs (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid) to validate bond lengths and angles .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen environments in complex 1H^1H-15N^{15}N HMBC spectra .
  • pH-dependent NMR : Titrate carboxylic acid protons to distinguish tautomeric forms .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Scaffold diversification : Synthesize N-substituted acetamides (e.g., ethyl imidazo[1,2-a]pyridin-2-yl-acetate) to assess steric/electronic effects on receptor binding .
  • Pharmacophore modeling : Map electrostatic potentials to identify critical hydrogen-bonding motifs (e.g., carboxylic acid interactions with active sites) .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. What safety and environmental protocols are critical for handling this compound?

  • Waste management : Segregate acidic waste and neutralize with bicarbonate before disposal to prevent environmental contamination .
  • Toxicity screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .
  • Storage : Store in airtight containers at -20°C under nitrogen to prevent hydrolysis .

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